Receptor Binding Profile: PNU-96415E vs. Clozapine Head-to-Head Comparison Across Eight Receptor Targets
PNU-96415E demonstrates a receptor binding profile that differs from clozapine in both absolute affinity values and relative target engagement patterns. Across eight receptor targets tested under identical radioligand displacement conditions, PNU-96415E exhibits weaker binding to D1, D2, α1, and muscarinic receptors compared to clozapine, while maintaining comparable high affinity for D4 and 5-HT2A [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) across dopamine, serotonin, adrenergic, and muscarinic targets |
|---|---|
| Target Compound Data | D4: 3.0 nM; 5-HT2A: 5.8 nM; 5-HT1A: 134 nM; α1: 181 nM; D2: 199 nM; D3: 240 nM; D1: 411 nM; α2: >678 nM; Muscarinic: >678 nM |
| Comparator Or Baseline | Clozapine: D4: 1.6 nM; 5-HT2A: 3.4 nM; D2: 82 nM; D1: 183 nM; 5-HT1A: 150 nM; α1: 7 nM; Muscarinic: 1.9 nM |
| Quantified Difference | PNU-96415E D2 Ki is 2.4-fold higher (weaker binding) than clozapine; α1 binding 26-fold weaker; muscarinic binding >357-fold weaker |
| Conditions | Radioligand displacement assays using [3H]spiperone (D4), [3H]ketanserin (5-HT2A), [3H]8-OH-DPAT (5-HT1A), [3H]prazosin (α1), [3H]raclopride (D2), [3H]spiperone (D3), [3H]SCH 23390 (D1), [3H]rauwolscine (α2), [3H]QNB (muscarinic); rat brain tissue or cloned receptors |
Why This Matters
Reduced muscarinic and α1 adrenergic receptor binding (versus clozapine) predicts lower risk of anticholinergic side effects (constipation, blurred vision) and orthostatic hypotension in translational research applications.
- [1] Tang AH, Franklin SR, Himes CS, Smith MW, Tenbrink RE. PNU-96415E, a potential antipsychotic agent with clozapine-like pharmacological properties. J Pharmacol Exp Ther. 1997 Apr;281(1):440-7. Table 1: Inhibition constants (Ki, nM) for clozapine and PNU-96415E. PMID: 9103528. View Source
